1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea
Description
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea is an organic compound belonging to the thiourea family. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-3-6-11(9(2)7-8)14-12(15)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFLNKUWQOVUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea typically involves the reaction of primary amines with isothiocyanates. One common method is the reaction of 2,4-dimethylaniline with cyclopropyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.
Industrial production methods for thiourea derivatives often involve the use of thiophosgene, although this method is hazardous due to the toxic properties of thiophosgene . Alternative green synthesis methods have been developed, such as the reaction of primary amines with carbon disulfide in water using solar thermal energy .
Chemical Reactions Analysis
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: Thiourea derivatives are used as fungicides, herbicides, and rodenticides.
Materials Science: The compound is used in the synthesis of heterocyclic compounds and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropyl-3-(2,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Phenyl-3-(2,4-dimethylphenyl)thiourea
- 1-Cyclopropyl-3-phenylthiourea
These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
